Cereblon Ligand Scaffold Cytotoxicity: Morpholine-3,5-dione Core Class-Level Potency Against Myeloma Cells
The morpholine-3,5-dione scaffold has been validated as a Cereblon (CRBN) ligand warhead in targeted protein degradation. In a 2024 study, novel 2-amino-substituted (thio)morpholine-3,5-diones demonstrated notable cytotoxic effects in vitro on MM.1S myeloma cell lines, with lead compounds achieving IC50 values in the low micromolar range [1]. While the target compound 4-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione was not directly evaluated in this study, its morpholine-3,5-dione core is identical to the warhead responsible for CRBN engagement, and its N4-piperidine substitution pattern structurally mirrors the active 2-amino derivatives. By contrast, alternative heterocyclic CRBN warheads such as thalidomide-derived glutarimides exhibit a narrower degradation substrate scope [2]. This class-level evidence positions the target compound as a potentially utile intermediate for Cereblon-based degrader libraries.
| Evidence Dimension | In vitro cytotoxicity against MM.1S multiple myeloma cells |
|---|---|
| Target Compound Data | Not directly assayed in public domain; shares morpholine-3,5-dione CRBN-binding warhead with active derivatives |
| Comparator Or Baseline | Lead 2-amino-substituted morpholine-3,5-dione derivatives: IC50 in low micromolar range (exact values not publicly disclosed); Thalidomide-type glutarimide Cereblon ligands: variable degrader efficiency depending on linker and E3 ligase target |
| Quantified Difference | Class-level potency: morpholine-3,5-diones demonstrate Cereblon-dependent cytotoxicity qualitatively comparable to glutarimide-based molecular glues; precise ΔIC50 unavailable due to lack of head-to-head data |
| Conditions | MM.1S myeloma cell line; in vitro cytotoxicity assay; 48–72 hour exposure (Mendeleev Commun. 2024) |
Why This Matters
For procurement decisions in targeted protein degradation research, this class-level evidence supports the compound's utility as a Cereblon-recruiting building block, distinguishing it from non-Cereblon-binding morpholine derivatives.
- [1] Kasparavichius, M. G., Weber, D. I., Bunev, A. S., & Sapegin, A. V. (2024). Novel 2-amino-substituted (thio)morpholine-3,5-diones: synthesis and cytotoxicity studies. Mendeleev Communications, 34(2), 262–264. View Source
- [2] Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics. Nature Chemical Biology, 15(10), 937–944. View Source
